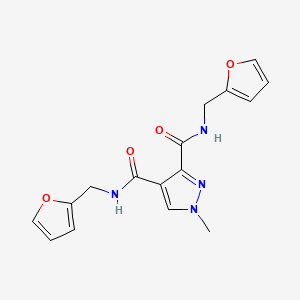
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline: Shares the piperidine and sulfonyl groups but lacks the thiophene ring.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group but has a different aromatic system.
Uniqueness
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-9-4-10(2)7-15(6-9)20(17,18)11-5-12(19-8-11)13(16)14-3/h5,8-10H,4,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOYJTVRHLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Oxalic acid;4-[3-(3-propan-2-ylphenoxy)propyl]morpholine](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)
![ethyl (2E)-2-cyano-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate](/img/structure/B6098227.png)
![1-[3-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL]ETHAN-1-ONE](/img/structure/B6098238.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)
amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6098264.png)

![2-[1-[(2-Methylphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6098271.png)
![N-(4-ethylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6098272.png)
![[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6098276.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-CHLOROPHENYL)ETHYL]-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B6098279.png)

![4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE](/img/structure/B6098301.png)
